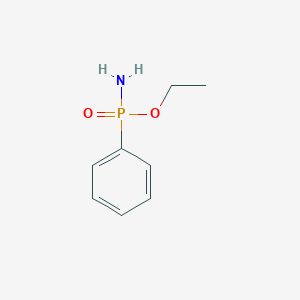
Ethyl P-phenylphosphonamidoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl P-phenylphosphonamidoate is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to an ethyl group, a phenyl group, and an amido group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl P-phenylphosphonamidoate can be synthesized through several methods. One common approach involves the reaction of phenylphosphonic dichloride with ethylamine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl P-phenylphosphonamidoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the ethyl or phenyl groups with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride are employed.
Substitution: Conditions often involve the use of strong nucleophiles such as sodium hydride or organolithium reagents.
Major Products: The major products formed from these reactions include phosphonic acids, phosphine oxides, and substituted phosphonamidoates, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Ethyl P-phenylphosphonamidoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds.
Biology: The compound’s derivatives are studied for their potential as enzyme inhibitors and biochemical probes.
Medicine: Research is ongoing into its potential use in developing new pharmaceuticals, particularly as antimicrobial and anticancer agents.
Industry: It is utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of ethyl P-phenylphosphonamidoate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic pathways. The compound’s ability to form stable complexes with metal ions also plays a role in its biochemical activity.
Comparaison Avec Des Composés Similaires
Ethyl P-phenylphosphonamidoate can be compared with other organophosphorus compounds such as:
Phenylphosphonic acid: Similar in structure but lacks the ethyl and amido groups.
Ethylphosphonic acid: Contains the ethyl group but not the phenyl or amido groups.
Phosphonamidates: A broader class of compounds with varying substituents on the phosphorus atom.
Uniqueness: The presence of both ethyl and phenyl groups, along with the amido functionality, makes this compound unique. This combination of groups imparts distinct chemical reactivity and potential for diverse applications in synthesis and industry.
Propriétés
Numéro CAS |
5326-06-7 |
|---|---|
Formule moléculaire |
C8H12NO2P |
Poids moléculaire |
185.16 g/mol |
Nom IUPAC |
[amino(ethoxy)phosphoryl]benzene |
InChI |
InChI=1S/C8H12NO2P/c1-2-11-12(9,10)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,9,10) |
Clé InChI |
VHOZXMNGSRJOPF-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C1=CC=CC=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















